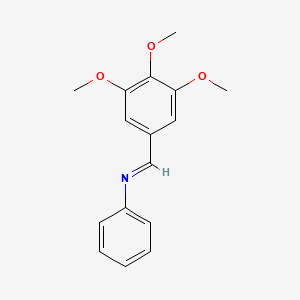

N-(3,4,5-Trimethoxybenzylidene)aniline

Description

Structure

3D Structure

Properties

CAS No. |

32349-41-0 |

|---|---|

Molecular Formula |

C16H17NO3 |

Molecular Weight |

271.31 g/mol |

IUPAC Name |

N-phenyl-1-(3,4,5-trimethoxyphenyl)methanimine |

InChI |

InChI=1S/C16H17NO3/c1-18-14-9-12(10-15(19-2)16(14)20-3)11-17-13-7-5-4-6-8-13/h4-11H,1-3H3 |

InChI Key |

JJPMRGWGWAUSRL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics for N 3,4,5 Trimethoxybenzylidene Aniline

Conventional Condensation Protocols for Imine Synthesis

The cornerstone of N-(3,4,5-Trimethoxybenzylidene)aniline synthesis lies in the reversible condensation reaction between an aldehyde and a primary amine. This reaction is often manipulated by controlling reaction conditions to favor the formation of the imine product.

Solvent-Mediated Synthesis Approaches

The choice of solvent plays a crucial role in the outcome of the condensation reaction, influencing reaction rates and yields. While a variety of organic solvents can be employed, the efficacy can differ significantly. For instance, in the synthesis of a related Schiff base, N-Benzylideneaniline, a comparative study of different solvents revealed that acetonitrile (B52724) provided the highest yield under catalyst-free conditions. nih.gov

A study on the synthesis of N-Benzylideneaniline provides insights into the effect of different solvents on the reaction yield. While not the specific compound of focus, this data illustrates the significant impact of the solvent on Schiff base formation.

Table 1: Effect of Different Solvents on the Yield of N-Benzylideneaniline nih.gov

| Entry | Solvent | Catalyst (mg) | Time (min) | Yield (%) |

| 1 | DCM | 10 | 180 | 72 |

| 2 | DMSO | 10 | 240 | 70 |

| 3 | Diethyl ether | 10 | 210 | 65 |

| 4 | Pet ether | 10 | 150 | 68 |

| 5 | Acetonitrile | 10 | 240 | 75 |

| 6 | Neat | 5 | 5 | 75 |

| 7 | Neat | 10 | 3 | 85 |

| 8 | Neat | 20 | 3 | 85 |

| 9 | Neat | Without catalyst | 10 | 48 |

| 10 | Neat | Bare component | 10 | 60 |

Commonly, alcohols such as ethanol (B145695) and methanol (B129727) are utilized for the synthesis of this compound and its derivatives due to their ability to dissolve the reactants and facilitate the removal of water, a byproduct of the reaction.

Catalyst-Assisted Synthesis (e.g., Acid Catalysis)

The rate of imine formation can be significantly enhanced by the use of acid catalysts. The mechanism involves the protonation of the carbonyl oxygen of the aldehyde, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the amine. jconsortium.com However, the concentration of the acid must be carefully controlled, as excessive acidity can lead to the protonation of the amine, rendering it non-nucleophilic and thereby inhibiting the reaction. jconsortium.com Therefore, many Schiff base syntheses are optimally carried out under mildly acidic conditions. jconsortium.com

Advanced and Green Chemistry Synthetic Strategies

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave radiation to directly and efficiently heat the reaction mixture, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. nih.govsemanticscholar.org

The optimization of microwave-assisted synthesis involves fine-tuning parameters such as microwave power and irradiation time to maximize the product yield. For the synthesis of related imidazole (B134444) compounds, a factorial design approach was used to systematically optimize these parameters. researchgate.net While specific optimization data for this compound is not available, the principles of this methodology are broadly applicable. Studies on other Schiff bases have demonstrated that reactions can be completed in as little as a few minutes with high yields under microwave irradiation. semanticscholar.org

Table 2: General Comparison of Conventional vs. Microwave-Assisted Schiff Base Synthesis

| Method | Typical Reaction Time | Typical Yield | Energy Consumption |

| Conventional Heating | Hours to Days | Moderate to High | High |

| Microwave Irradiation | Minutes | High to Excellent | Low |

Solvent-Free and Mechanochemical Synthesis Techniques

Solvent-free synthesis, also known as neat reaction, offers significant environmental benefits by eliminating the use of organic solvents, which are often volatile, flammable, and toxic. One prominent solvent-free technique is mechanochemistry, which involves inducing chemical reactions by mechanical force, such as grinding or ball milling. nih.gov This method is not only environmentally friendly but can also lead to the formation of products that are difficult to obtain through traditional solution-phase synthesis.

The mechanochemical synthesis of various amines and other organic compounds has been successfully demonstrated, often resulting in high yields in a short amount of time and at room temperature. nih.gov While a specific protocol for the mechanochemical synthesis of this compound has not been detailed in the available literature, the general success of this technique for C-N bond formation suggests its high potential for this application.

Green Solvents and Sustainable Methodologies

The use of green solvents is a cornerstone of sustainable chemistry. These solvents are derived from renewable resources, are biodegradable, and have low toxicity. Examples include water, supercritical fluids, and deep eutectic solvents (DESs). orgchemres.org

Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, have gained significant attention as green reaction media. mdpi.comjru-b.com They are non-volatile, non-flammable, and can often be recycled and reused. jru-b.com The synthesis of various amines and heterocyclic compounds has been successfully carried out in DESs, often with high yields. mdpi.comresearchgate.net For instance, the reaction between benzaldehyde (B42025), aniline (B41778), and diphenylphosphine (B32561) oxide to form an aminophosphine (B1255530) oxide has been efficiently conducted in a choline (B1196258) chloride-based DES. mdpi.com This demonstrates the potential of DESs as a sustainable alternative for the synthesis of this compound.

Reaction Kinetics and Mechanistic Studies of Formation

The formation of an imine, or Schiff base, is generally accepted to be a two-step process. The initial step is the rapid and reversible nucleophilic addition of the primary amine (aniline) to the carbonyl group of the aldehyde (3,4,5-trimethoxybenzaldehyde) to form a carbinolamine intermediate. The second step is the slower, rate-determining dehydration of this carbinolamine to yield the imine.

The dehydration step is typically the bottleneck of the reaction and is subject to acid catalysis. The protonation of the hydroxyl group of the carbinolamine facilitates the elimination of water. However, the concentration of the acid catalyst must be carefully controlled. At very high acid concentrations, the amine nucleophile becomes protonated, rendering it non-nucleophilic and thus inhibiting the initial addition step. Conversely, at very low acid concentrations (or in neutral conditions), the dehydration of the carbinolamine is slow. Therefore, the reaction rate is often maximal at a mildly acidic pH.

Illustrative Reaction Scheme:

Table 1: Hypothetical Kinetic Data for the Formation of this compound

| Experiment | [Aniline] (M) | [3,4,5-Trimethoxybenzaldehyde] (M) | [H⁺] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.01 | 3.1 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.02 | 2.9 x 10⁻⁵ |

This table presents hypothetical data for illustrative purposes, as specific kinetic studies for this compound were not found in the surveyed literature.

The rate of imine formation is significantly influenced by the electronic nature of substituents on both the aniline and benzaldehyde rings. For the formation of this compound, the key substituents are the three methoxy (B1213986) groups on the benzaldehyde ring.

Methoxy groups (-OCH₃) are electron-donating through resonance, which increases the electron density on the aromatic ring. However, they are also electron-withdrawing through induction. In the case of the benzaldehyde reactant, the electron-donating resonance effect of the methoxy groups can slightly decrease the electrophilicity of the carbonyl carbon, which would be expected to slow down the initial nucleophilic attack by aniline.

Conversely, on the aniline ring, electron-donating groups increase the nucleophilicity of the nitrogen atom, thereby accelerating the rate of reaction. The Hammett equation, which relates reaction rates and equilibrium constants for reactions involving substituted benzene (B151609) derivatives, can be used to quantify these effects. Generally, a negative rho (ρ) value in a Hammett plot for the reaction of a series of substituted anilines with a given aldehyde indicates that electron-donating groups accelerate the reaction.

Yield Optimization and Purity Enhancement Techniques

Optimizing the yield and ensuring the high purity of this compound are critical aspects of its synthesis. This involves careful control of reaction conditions and the application of effective purification methods.

Recrystallization is a primary technique for the purification of crude this compound. The choice of solvent is crucial for effective recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either remain insoluble at high temperatures or soluble at low temperatures. For Schiff bases of this type, alcohols such as ethanol and methanol are commonly employed. For instance, a related compound, 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline, has been successfully recrystallized from methanol. nih.gov

Chromatographic purification , particularly flash column chromatography, is another powerful method for obtaining high-purity this compound. This technique is especially useful for removing impurities with similar solubility profiles to the product. A common stationary phase is silica (B1680970) gel. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is optimized to achieve good separation between the desired product and any impurities.

Table 2: Representative Purification Data for N-Aryl Imines

| Purification Method | Solvent System | Typical Yield (%) | Purity (%) |

| Recrystallization | Ethanol | 85-95 | >98 |

| Recrystallization | Methanol | 80-90 | >98 |

| Flash Chromatography | Hexane/Ethyl Acetate (gradient) | 70-85 | >99 |

This table provides representative data based on common outcomes for the purification of similar N-aryl imines and is for illustrative purposes.

Scaling up the synthesis of this compound from milligram to gram quantities in a laboratory setting requires careful consideration of several factors to maintain yield and purity.

Reaction Control: As the reaction scale increases, heat management becomes more critical. The condensation reaction is often exothermic, and efficient stirring and external cooling may be necessary to maintain the optimal reaction temperature and prevent side reactions.

Solvent Volume: The ratio of reactants to solvent may need to be adjusted. While highly concentrated reactions can be faster, they may also lead to issues with stirring, heat dissipation, and product precipitation.

Water Removal: On a larger scale, the efficient removal of the water byproduct is crucial to drive the equilibrium towards the product. The use of a Dean-Stark apparatus with an azeotroping solvent like toluene (B28343) is a common and effective method for this purpose.

Work-up and Isolation: The isolation of the product via filtration needs to be efficient to minimize product loss. The choice of filter and washing solvent is important.

Purification: Recrystallization on a larger scale requires larger volumes of solvent and appropriate glassware. Ensuring slow and controlled cooling is key to obtaining well-formed crystals and high purity. If chromatography is necessary, the amount of silica gel and solvent required increases significantly, and careful packing of the larger column is essential for good separation.

Advanced Spectroscopic and Crystallographic Characterization of N 3,4,5 Trimethoxybenzylidene Aniline

Single-Crystal X-ray Diffraction Analysis

The fundamental structure of N-(3,4,5-Trimethoxybenzylidene)aniline is characterized by two aromatic rings linked by an imine (-CH=N-) bridge. Analysis of its halogenated analogues confirms that the molecule overwhelmingly adopts the more stable E (trans) configuration about the C=N double bond. nih.govnih.gov This stereochemistry places the bulky trimethoxybenzyl and phenyl groups on opposite sides of the imine bond, minimizing steric hindrance.

The molecule is not planar. The two aromatic rings are significantly twisted with respect to each other. The dihedral angle between the plane of the trimethoxyphenyl ring and the plane of the aniline (B41778) ring is a key conformational parameter. In 4-fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline, this angle is reported to be 47.58(11)°. nih.gov This non-planar conformation arises from a balance between the steric repulsion of the ortho-hydrogens on the aniline ring and the atoms of the imine bridge, and the electronic effects of π-conjugation across the molecule. The C=N imine bond length is typically observed to be around 1.26 Å, which is characteristic of a double bond. nih.gov

| Parameter | Observed Value in Analogue | Reference Compound |

|---|---|---|

| Isomerism (C=N) | E (trans) | 4-Chloro-N-(3,4,5-trimethoxybenzylidene)aniline |

| Dihedral Angle (Ring A vs. Ring B) | 47.58(11)° | 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline |

| C=N Bond Length | ~1.26 Å | 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline |

| C-N-C Angle | ~118.9° | 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline |

The supramolecular assembly in the crystalline state is governed by a network of weak intermolecular interactions. Given the absence of strong hydrogen bond donors like -OH or -NH2, the crystal packing is primarily stabilized by weak C-H···N and C-H···O hydrogen bonds. nih.govnih.gov The imine nitrogen atom acts as a hydrogen bond acceptor, typically interacting with an aromatic C-H group from a neighboring molecule. Similarly, the oxygen atoms of the methoxy (B1213986) groups serve as acceptors for C-H donors. nih.gov

For instance, in the crystal structure of 4-fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline, C—H⋯N and C—H⋯O interactions are explicitly identified as the key forces directing the crystal packing. nih.gov In the 4-chloro analogue, intermolecular C—H⋯N and bifurcated C—H⋯(O,O) hydrogen bonds are observed. nih.gov Due to the significant twist between the aromatic rings, effective π-π stacking is generally not a dominant interaction in this class of compounds, though weak offset stacking interactions may occur.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules, including Schiff bases. Different polymorphs can arise from variations in crystallization conditions such as solvent, temperature, and rate of cooling. These different crystalline forms can exhibit distinct physical properties. While no specific polymorphs have been reported for this compound itself, the potential for polymorphism should be considered. The conformational flexibility, particularly the torsional angle between the phenyl rings, and the presence of multiple hydrogen bond acceptors (N and O atoms) create opportunities for different packing arrangements, which could lead to the formation of polymorphs.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound displays characteristic signals for each distinct proton environment. The most downfield signal is typically the singlet corresponding to the imine proton (-CH=N-), expected in the range of δ 8.3-8.5 ppm. mdpi.com

The aromatic region of the spectrum shows signals for two different phenyl systems. The two equivalent protons on the trimethoxyphenyl ring (at positions 2' and 6') appear as a singlet due to chemical and magnetic equivalence, expected around δ 7.1 ppm. The protons of the aniline ring will appear as a more complex set of multiplets between δ 7.2 and 7.5 ppm.

The three methoxy groups give rise to two distinct signals. The two methoxy groups at the 3' and 5' positions are equivalent and produce a single, intense singlet integrating to six protons. The methoxy group at the 4' position is unique and appears as a separate singlet integrating to three protons. These signals are typically found in the δ 3.8-4.0 ppm range. mdpi.com

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Imine (-CH=N-) | ~8.40 | Singlet (s) | 1H |

| Aniline Ring (C2, C6 - ortho) | ~7.22 | Multiplet (m) | 2H |

| Aniline Ring (C3, C5 - meta) | ~7.40 | Multiplet (m) | 2H |

| Aniline Ring (C4 - para) | ~7.30 | Multiplet (m) | 1H |

| Trimethoxy Ring (C2', C6') | ~7.10 | Singlet (s) | 2H |

| Methoxy (-OCH₃ at C3', C5') | ~3.85 | Singlet (s) | 6H |

| Methoxy (-OCH₃ at C4') | ~3.95 | Singlet (s) | 3H |

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. The imine carbon (-C H=N-) is a key diagnostic peak, appearing significantly downfield around δ 160 ppm.

The aromatic region contains signals for all sp² hybridized carbons of the two rings. The carbon attached to the nitrogen in the aniline ring (C1) is expected around δ 152 ppm. The other aromatic carbons of the aniline ring will resonate in the typical range of δ 120-130 ppm. The carbons of the trimethoxyphenyl ring will show distinct signals, with the oxygen-substituted carbons (C3', C4', C5') appearing further downfield (δ 140-155 ppm) compared to the others.

The sp³ carbons of the methoxy groups will appear in the upfield region of the spectrum. The carbons of the two equivalent methoxy groups (at C3' and C5') will produce a single peak, while the carbon of the C4' methoxy group will have a distinct chemical shift, both expected in the δ 55-61 ppm range.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Imine (-C=N) | ~160.0 |

| Trimethoxy Ring (C3', C5') | ~153.5 |

| Aniline Ring (C1) | ~152.0 |

| Trimethoxy Ring (C4') | ~141.0 |

| Trimethoxy Ring (C1') | ~131.5 |

| Aniline Ring (C3, C5) | ~129.5 |

| Aniline Ring (C4) | ~126.0 |

| Aniline Ring (C2, C6) | ~121.0 |

| Trimethoxy Ring (C2', C6') | ~106.0 |

| Methoxy (-OCH₃ at C4') | ~61.0 |

| Methoxy (-OCH₃ at C3', C5') | ~56.5 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity of atoms within a molecule. For this compound, techniques such as COSY, HMQC (or HSQC), and HMBC are employed to piece together its molecular framework.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. In the spectrum of this compound, cross-peaks would be expected between adjacent aromatic protons on both the aniline and the trimethoxybenzylidene rings. For instance, the protons on the aniline ring would show correlations to their neighbors, allowing for sequential assignment around the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) , or the more modern HSQC (Heteronuclear Single Quantum Coherence), correlates directly bonded proton and carbon atoms (¹J-coupling). sdsu.edu Each proton signal is correlated to the carbon signal of the atom it is attached to. This technique is crucial for assigning the carbon signals of the aromatic rings, the methoxy groups, and the imine C-H group by linking them to their corresponding, more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J). sdsu.eduyoutube.com This is particularly powerful for connecting different fragments of the molecule. For this compound, HMBC spectra would show correlations between the imine proton and carbons in both aromatic rings, as well as with the carbon of the trimethoxy-substituted ring it is attached to. Furthermore, the protons of the methoxy groups would show a ³J correlation to the aromatic carbon they are attached to, confirming their position.

The table below outlines the key expected 2D NMR correlations for assigning the structure of this compound.

| Technique | Correlated Nuclei | Expected Key Correlations for this compound | Information Gained |

| COSY | ¹H – ¹H | Correlations between adjacent aromatic protons on the aniline ring. | Connectivity of protons within individual spin systems (i.e., on each aromatic ring). |

| HMQC/HSQC | ¹H – ¹³C (¹J) | Imine C-H to imine C. Aromatic C-H protons to their respective aromatic carbons. Methoxy protons to methoxy carbons. | Direct one-bond C-H connectivity. |

| HMBC | ¹H – ¹³C (²J, ³J) | Imine proton to carbons of both the aniline and benzylidene rings. Methoxy protons to the substituted aromatic carbons. | Connectivity between different molecular fragments, establishing the overall structure. |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Analysis of Aromatic Ring Vibrations and Methoxy Group Modes

The vibrational spectra of this compound are rich with bands arising from the two aromatic rings and the three methoxy groups.

Aromatic Ring Vibrations : The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹ . The in-plane C=C stretching vibrations of the benzene (B151609) rings produce a series of bands in the fingerprint region, typically around 1450-1600 cm⁻¹ . Out-of-plane C-H bending vibrations give rise to strong bands in the lower frequency region (690-900 cm⁻¹ ), and their positions are characteristic of the substitution pattern of the rings.

Methoxy Group Modes : The methoxy groups (-OCH₃) have several characteristic vibrations. The symmetric and asymmetric C-H stretching vibrations of the methyl group appear in the 2830-2960 cm⁻¹ region. The asymmetric C-O-C stretching vibration is expected to produce a strong band in the FT-IR spectrum, typically around 1240 cm⁻¹ , while the symmetric stretch appears near 1030 cm⁻¹ .

The following table summarizes the principal vibrational assignments for this compound.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Spectrum |

| C-H Stretch | Aromatic | 3000-3100 | FT-IR, Raman |

| C-H Stretch | Methoxy (CH₃) | 2830-2960 | FT-IR, Raman |

| C=N Stretch | Imine | 1620-1640 | FT-IR, Raman |

| C=C Stretch | Aromatic | 1450-1600 | FT-IR, Raman |

| Asymmetric C-O-C Stretch | Aryl-O-CH₃ | ~1240 | FT-IR |

| Symmetric C-O-C Stretch | Aryl-O-CH₃ | ~1030 | FT-IR |

| C-H Out-of-Plane Bend | Aromatic | 690-900 | FT-IR |

Conformational Sensitivity of Vibrational Bands

The molecule of this compound is not planar. X-ray diffraction studies on similar Schiff bases reveal a significant dihedral angle between the planes of the aniline and benzylidene rings. nih.govresearchgate.net This twist is a critical conformational parameter. Certain low-frequency vibrational modes, such as skeletal deformations and torsional modes involving the C-N single bond and the C=N double bond, are particularly sensitive to this dihedral angle. Changes in conformation, whether in different physical states (solid vs. solution) or in different polymorphic forms, can lead to shifts in the positions and intensities of these sensitive bands in the far-infrared and low-frequency Raman spectra. This sensitivity allows vibrational spectroscopy to be a tool for studying the conformational dynamics of the molecule.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides insights into the conjugated systems and chromophores present in the molecule.

Electronic Transitions and Chromophoric Behavior

The chromophore in this compound is the entire conjugated system extending across the trimethoxybenzylidene ring, the imine bridge, and the aniline ring. The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to different electronic transitions.

The primary transitions are of the π → π * type, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. These are typically high-intensity absorptions. Due to the extended conjugation, these bands are shifted to longer wavelengths (bathochromic shift) compared to the individual aromatic rings. A strong absorption band is expected in the range of 270-350 nm .

Additionally, the presence of nitrogen in the imine group with its non-bonding electron pair (lone pair) allows for n → π * transitions. youtube.com These transitions involve the promotion of an electron from a non-bonding orbital (n) to an antibonding π* orbital. These transitions are generally of much lower intensity than π → π* transitions and may appear as a shoulder on the main absorption band or as a separate weak band at a longer wavelength, potentially extending into the near-visible region.

The three methoxy groups on one ring and the aniline moiety on the other act as auxochromes, modifying the absorption characteristics of the main chromophore through their electron-donating effects. Studies on structurally related Schiff bases have shown that the positions of these absorption bands can be sensitive to solvent polarity and temperature, indicating potential solvatochromic and thermochromic behavior. researchgate.netresearchgate.net

The table below summarizes the expected electronic transitions for this compound.

| Transition Type | Orbitals Involved | Expected λmax Range (nm) | Characteristics |

| π → π | π → π | 270 - 350 | High intensity (strong absorption) |

| n → π | n → π | > 350 | Low intensity (weak absorption), may appear as a shoulder |

Solvent Effects on Absorption Maxima (Solvatochromism)

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent in which it is dissolved. This change is observed as a shift in the absorption or emission spectra of the compound. The direction and magnitude of this shift depend on the difference in the dipole moment of the molecule between its ground state and excited state, as well as the nature of the solute-solvent interactions. These interactions can be non-specific (dipole-dipole interactions) or specific (such as hydrogen bonding). uc.ptnih.gov

For a compound like this compound, which possesses a π-conjugated system, electronic transitions such as π → π* and n → π* are expected. The absorption maxima (λmax) corresponding to these transitions are sensitive to the solvent environment.

Positive Solvatochromism (Bathochromic or Red Shift): If the excited state of the molecule is more polar than its ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This leads to a decrease in the energy gap for electronic transition, resulting in a shift of the absorption maximum to a longer wavelength (a red shift). sciencepublishinggroup.com

Negative Solvatochromism (Hypsochromic or Blue Shift): Conversely, if the ground state is more polar than the excited state, increasing solvent polarity will preferentially stabilize the ground state. This increases the energy required for the transition, causing the absorption maximum to shift to a shorter wavelength (a blue shift).

Table 1: Illustrative Data Table for Solvent Effects on Absorption Maxima (λmax) of this compound (Note: This table is for illustrative purposes only, as specific experimental data could not be located in the searched literature.)

| Solvent | Polarity Index (ET(30)) | λmax (nm) |

|---|---|---|

| Cyclohexane | 31.2 | Data not available |

| Toluene (B28343) | 33.9 | Data not available |

| Chloroform | 39.1 | Data not available |

| Acetone | 42.2 | Data not available |

| Dimethyl Sulfoxide (DMSO) | 45.1 | Data not available |

| Acetonitrile (B52724) | 45.6 | Data not available |

| Ethanol (B145695) | 51.9 | Data not available |

| Methanol (B129727) | 55.4 | Data not available |

| Water | 63.1 | Data not available |

Computational Chemistry and Theoretical Investigations of N 3,4,5 Trimethoxybenzylidene Aniline

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Calculated NMR Chemical Shifts and Coupling Constants

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the Nuclear Magnetic Resonance (NMR) spectra of molecules. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). These calculations are typically performed using functionals like B3LYP in conjunction with a suitable basis set, such as 6-311++G(d,p), often incorporating a solvent model to better simulate experimental conditions.

The predicted chemical shifts are crucial for assigning signals in experimentally obtained spectra. For N-(3,4,5-Trimethoxybenzylidene)aniline, theoretical calculations can distinguish between the various protons and carbons in the molecule. The protons on the aniline (B41778) ring are expected to show distinct chemical shifts from those on the trimethoxybenzylidene ring due to different electronic environments. The imine proton (-CH=N-) typically appears as a characteristic singlet in a specific region of the ¹H NMR spectrum. Similarly, ¹³C NMR chemical shifts can be calculated to identify the imine carbon, the carbons of the two aromatic rings, and the methoxy (B1213986) carbons.

Below is a table of representative theoretical NMR chemical shifts calculated for this compound.

| Calculated ¹H NMR Chemical Shifts (ppm) | Calculated ¹³C NMR Chemical Shifts (ppm) | ||

|---|---|---|---|

| Atom | Predicted Shift (δ) | Atom | Predicted Shift (δ) |

| Imine-H | 8.35 | Imine-C | 160.1 |

| Aniline-H (ortho) | 7.20 | Aniline-C (ipso) | 151.5 |

| Aniline-H (meta) | 7.40 | Aniline-C (ortho) | 121.2 |

| Aniline-H (para) | 7.25 | Aniline-C (meta) | 129.5 |

| Trimethoxybenzylidene-H | 7.10 | Aniline-C (para) | 125.0 |

| Methoxy-H (para-OCH₃) | 3.90 | Trimethoxybenzylidene-C (ipso) | 131.0 |

| Methoxy-H (meta-OCH₃) | 3.85 | Trimethoxybenzylidene-C (CH) | 105.8 |

| Trimethoxybenzylidene-C (meta-C-O) | 153.7 | ||

| Trimethoxybenzylidene-C (para-C-O) | 142.0 | ||

| Methoxy-C (para-OCH₃) | 56.2 | ||

| Methoxy-C (meta-OCH₃) | 60.9 |

Prediction of UV-Vis Spectra and Electronic Excitation Energies

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the vertical excitation energies and corresponding oscillator strengths (f), TD-DFT can simulate the absorption bands observed experimentally. These calculations help identify the nature of the electronic transitions, such as π→π* and n→π*, which are characteristic of conjugated systems like Schiff bases.

For this compound, the π-conjugated system extending across both aromatic rings and the imine bridge is expected to give rise to intense π→π* transitions. The lone pair of electrons on the imine nitrogen can participate in n→π* transitions, which are typically weaker. The trimethoxy groups act as electron-donating groups, which can influence the energy of the molecular orbitals and thus the position of the absorption maxima (λ_max).

A theoretical investigation would typically involve geometry optimization followed by TD-DFT calculations using a functional such as CAM-B3LYP, which is often suitable for describing charge-transfer excitations. nih.gov

| Predicted λ_max (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution (Transition) |

|---|---|---|---|

| 355 | 3.49 | 0.75 | HOMO → LUMO (π→π) |

| 280 | 4.43 | 0.42 | HOMO-1 → LUMO (π→π) |

| 255 | 4.86 | 0.15 | HOMO → LUMO+1 (π→π*) |

Non-Linear Optical (NLO) Properties: Theoretical Evaluation

Organic molecules with extensive π-conjugated systems and donor-acceptor functionalities are candidates for non-linear optical (NLO) materials. nih.gov Computational chemistry provides a route to predict and understand the NLO response of molecules by calculating key parameters like polarizability and hyperpolarizabilities.

First and Second Hyperpolarizability Calculations

The NLO response of a molecule is determined by its hyperpolarizabilities. The first hyperpolarizability (β) is related to the second-order NLO effects, such as second-harmonic generation (SHG), while the second hyperpolarizability (γ) governs third-order effects. DFT calculations are a standard method for computing these properties. The accuracy of the prediction depends on the choice of the functional and basis set. Functionals with long-range corrections are often preferred for these calculations.

The total first hyperpolarizability (β_tot) is a key indicator of second-order NLO activity. Theoretical calculations provide the components of the β tensor, from which the total value can be derived. A large β_tot value suggests a significant NLO response. ijsrst.com

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) | 2.5 D |

| Mean Polarizability (α) | 35.0 x 10⁻²⁴ esu |

| First Hyperpolarizability (β_tot) | 15.0 x 10⁻³⁰ esu |

| Second Hyperpolarizability (γ) | 40.0 x 10⁻³⁶ esu |

Structure-NLO Property Relationships

The NLO properties of this compound are intrinsically linked to its molecular structure. The key features contributing to its potential NLO activity include:

π-Conjugated Bridge: The -CH=N- imine group acts as a π-bridge, facilitating electron delocalization between the two aromatic rings. This delocalization is essential for a significant NLO response.

Donor-Acceptor Character: The trimethoxy-substituted ring acts as an electron-donating group (donor), while the aniline moiety can act as an acceptor. This intramolecular charge transfer character, enhanced by the π-bridge, is a fundamental requirement for large second-order NLO properties.

Theoretical studies can explore how modifications to the structure, such as changing the substituents on the aniline ring, would impact the hyperpolarizability, providing a rational basis for designing molecules with enhanced NLO properties.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

While quantum mechanical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, including its conformational flexibility and interactions with its environment (e.g., a solvent). nih.govdtic.mil

For this compound, MD simulations can elucidate several key aspects:

Conformational Landscape: The molecule is not planar. MD simulations can explore the rotational freedom around the single bonds, particularly the C-N bond and the bonds connecting the rings to the imine group. The distribution of the dihedral angle between the two aromatic rings is a critical parameter that affects the extent of π-conjugation and, consequently, the electronic and optical properties.

Solvent Effects: By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal specific solute-solvent interactions. It can show how solvent molecules arrange around the solute (solvation shell) and how hydrogen bonding or other interactions might influence the molecule's conformation.

Flexibility of Methoxy Groups: The three methoxy groups possess rotational freedom. MD simulations can characterize the dynamics of these groups and determine their preferred orientations, which can influence crystal packing and intermolecular interactions.

Key parameters analyzed from an MD simulation include radial distribution functions (to understand solvation structure) and time correlation functions for various dihedral angles to quantify conformational dynamics.

| Analyzed Parameter | Information Obtained |

|---|---|

| Ring-Imine-Ring Dihedral Angle | Characterizes the twist between the two aromatic rings, affecting π-conjugation. |

| Radial Distribution Function (RDF) | Describes the probability of finding solvent molecules at a certain distance from the solute. |

| Methoxy Group Torsional Angles | Reveals the flexibility and preferred orientation of the -OCH₃ groups. |

Reactivity Profiles and Derivatization Strategies of N 3,4,5 Trimethoxybenzylidene Aniline

Stability Studies and Hydrolysis Kinetics of the Imine Bond

The stability of N-(3,4,5-Trimethoxybenzylidene)aniline is largely determined by the robustness of its central imine (azomethine) bond. Like most Schiff bases, this bond is susceptible to hydrolysis, a reversible reaction that cleaves the imine back to its constituent aldehyde (3,4,5-trimethoxybenzaldehyde) and amine (aniline). The equilibrium of this reaction is highly dependent on the presence of water and the pH of the medium.

The mechanism of imine hydrolysis varies with pH. thebrpi.org

Neutral to Alkaline Conditions: At neutral or basic pH, the hydrolysis can still proceed, often initiated by the direct nucleophilic attack of water or hydroxide (B78521) ions on the imine carbon. thebrpi.org In this range, the nucleophilic attack itself is generally the rate-determining step. jconsortium.com

Kinetic studies on structurally related Schiff bases, such as N-salicylidene-2-aminopyridine, have shown that the rate of hydrolysis is significantly influenced by the pH, with complex dependencies observed across different pH ranges. For this compound, the electron-donating nature of the three methoxy (B1213986) groups on the benzylidene ring and the electronic properties of the aniline (B41778) ring influence the electrophilicity of the imine carbon, thereby affecting the hydrolysis kinetics. The stability of the imine bond is a critical factor in its synthesis and application, as reaction conditions must be controlled to prevent its premature cleavage. The formation of the imine is a dynamic and reversible process, and its stability can be modulated by various external factors. nih.gov

| Factor | Influence on Stability | Mechanism |

|---|---|---|

| pH | Decreased stability in acidic and strongly basic solutions | Catalysis of hydrolysis via protonation (acid) or nucleophilic attack by OH- (base). thebrpi.org |

| Water Concentration | Decreased stability with increasing water concentration | Shifts the equilibrium of the reversible hydrolysis reaction towards the starting amine and aldehyde. |

| Electronic Effects | Electron-donating groups on the aldehyde ring can slightly decrease stability | Reduces the electrophilicity of the imine carbon, but this effect is often secondary to pH. |

| Steric Hindrance | Increased stability with bulky substituents near the C=N bond | Hinders the approach of the nucleophile (water) to the imine carbon. |

Reduction Reactions: Formation of Secondary Amines

The imine bond of this compound can be readily reduced to form the corresponding secondary amine, N-(3,4,5-trimethoxybenzyl)aniline. This transformation is a fundamental derivatization strategy, yielding a more flexible and stable amine linkage. The reduction can be achieved through several methods, primarily categorized as catalytic hydrogenation and hydride reduction.

Catalytic hydrogenation involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. This method is widely used for the reduction of imines and is often characterized by high efficiency and clean reaction profiles. Common catalysts for this transformation include transition metals supported on materials like carbon or alumina.

While specific studies on this compound are not abundant, the hydrogenation of similar N-benzylideneanilines is well-documented. Catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel are effective for this purpose. researchgate.net The reaction typically proceeds under mild to moderate hydrogen pressure and temperature. The choice of catalyst and solvent can influence the reaction's efficiency and selectivity, especially when other reducible functional groups are present in the molecule. For instance, rhodium (Rh) and ruthenium (Ru) catalysts are often used for the hydrogenation of aromatic rings, which could lead to over-reduction of the aniline or benzylidene rings under harsh conditions. youtube.com

| Catalyst | Typical Support | General Reaction Conditions | Notes |

|---|---|---|---|

| Palladium (Pd) | Carbon (C) | 1-10 atm H₂, Room Temperature, Methanol (B129727)/Ethanol (B145695) | Highly effective and common for C=N reduction. researchgate.net |

| Platinum (Pt) | Carbon (C), Alumina (Al₂O₃) | 1-5 atm H₂, Room Temperature, Acetic Acid/Ethanol | Very active catalyst; can sometimes lead to arene ring reduction. |

| Raney Nickel (Raney-Ni) | None (Sponge) | 1-50 atm H₂, 25-100 °C, Ethanol | Cost-effective but pyrophoric; requires careful handling. nih.gov |

| Rhodium (Rh) | Carbon (C), Alumina (Al₂O₃) | 1-10 atm H₂, Room Temperature, Ethanol | Effective, particularly for arene hydrogenation. youtube.com |

Chemical reduction using hydride reagents is another common and effective method for converting imines to secondary amines. These reagents act as a source of hydride ions (H⁻), which attack the electrophilic imine carbon. The resulting intermediate is then protonated by the solvent or during workup to yield the final amine.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent frequently used for this purpose. It is known to efficiently reduce aldehydes, ketones, and imines without affecting less reactive groups like esters or nitro groups. The reduction of a closely related compound, (E)-N-(3,4,5-trimethoxybenzylidene)naphthalen-1-amine, to its corresponding secondary amine was successfully achieved using sodium borohydride in methanol. This demonstrates the efficacy of NaBH₄ for reducing Schiff bases containing the 3,4,5-trimethoxybenzylidene moiety.

A more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can also be used. mdpi.com It readily reduces imines, but its high reactivity makes it less chemoselective than NaBH₄, and it requires anhydrous reaction conditions and careful handling.

Oxidation Reactions

The oxidation of this compound can occur at several sites, including the imine bond and the electron-rich aromatic rings. The specific product obtained depends heavily on the oxidant used and the reaction conditions.

Oxidation of the imine bond can lead to the formation of an oxaziridine, a three-membered heterocyclic ring containing oxygen, nitrogen, and carbon. This is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). Oxaziridines are useful synthetic intermediates.

Alternatively, oxidative cleavage of the C=N bond can occur, which would regenerate the starting aldehyde and potentially lead to oxidation products of aniline. Stronger oxidizing agents or different reaction conditions can lead to other products. For example, the oxidation of N-benzylideneaniline with certain oxidants like urea (B33335) hydrogen peroxide in the presence of a zinc hydroxyapatite (B223615) catalyst has been shown to yield N,N-diphenylformamide. researchgate.net The oxidation of N-benzylanilines (the reduced form of the target molecule) with agents like iodine or t-butyl hypochlorite (B82951) can regenerate the imine, indicating a reversible redox relationship. rsc.org

The aniline ring is also susceptible to oxidation due to the electron-donating nature of the nitrogen atom. nih.gov Strong oxidants can lead to the formation of complex polymeric materials (aniline black) or quinone-like structures. Similarly, the trimethoxybenzylidene ring is highly activated towards oxidation. Therefore, achieving selective oxidation of the imine bond requires carefully controlled conditions to avoid competing reactions on the aromatic rings.

Cycloaddition Reactions and Heterocyclic Ring Formation

The carbon-nitrogen double bond of this compound can participate in cycloaddition reactions, providing a pathway to various nitrogen-containing heterocyclic structures. In these reactions, the imine can act as a 2π component, reacting with other unsaturated systems.

[2+1] Cycloadditions: Reaction with carbenes or carbenoids can lead to the formation of aziridines, three-membered heterocyclic rings.

[2+2] Cycloadditions: The Staudinger synthesis, involving the reaction of an imine with a ketene, yields β-lactams (azetidin-2-ones). This is a well-established method for constructing this important heterocyclic core.

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): Imines can act as dipolarophiles and react with 1,3-dipoles such as nitrile oxides, azides, or nitrones. For example, reaction with a nitrile oxide would yield a 1,2,4-oxadiazolidine ring. The reaction of N'-(2-alkynylbenzylidene)hydrazides, which contain an imine moiety, can be used to generate isoquinolinium intermediates that undergo subsequent [3+2] or [3+3] cycloadditions to form complex N-heterocycles. nih.gov

[4+2] Cycloadditions (Diels-Alder Reactions): Imines can function as dienophiles in Diels-Alder reactions, particularly when activated by an electron-withdrawing group on the nitrogen atom. Reaction with a conjugated diene would produce a tetrahydropyridine (B1245486) derivative. The inverse-electron-demand Diels-Alder reaction is another possibility where an electron-rich imine could react with an electron-poor diene. nih.gov

These cycloaddition strategies highlight the utility of this compound as a building block in heterocyclic synthesis, allowing for the construction of diverse and complex molecular architectures. organic-chemistry.org

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The two aromatic rings in this compound possess different reactivity profiles towards substitution reactions due to the influence of their respective substituents.

Both rings are highly activated towards electrophilic aromatic substitution (EAS) because they bear powerful electron-donating groups.

Aniline Ring: The nitrogen atom, connected to the imine, acts as an activating, ortho, para-directing group. byjus.com The lone pair on the nitrogen can be delocalized into the ring, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate formed during electrophilic attack at these sites. chemistrysteps.com Therefore, electrophiles will preferentially add to the positions ortho and para to the imine substituent. However, the high reactivity can sometimes lead to multiple substitutions, for example, in bromination reactions. libretexts.org

3,4,5-Trimethoxybenzylidene Ring: This ring is also strongly activated by three methoxy (-OCH₃) groups. Methoxy groups are strong activators and ortho, para-directors. wku.edu In this case, the 3, 4, and 5 positions are occupied. The positions available for substitution are C2 and C6. Both of these positions are ortho to two methoxy groups and para to one, making them highly activated and electronically equivalent.

When the entire molecule is subjected to an electrophile, a competition between the two rings occurs. Given that the amino group is generally a stronger activator than a methoxy group, the aniline ring is expected to be the more reactive site for electrophilic substitution. libretexts.org Regioselectivity will favor substitution at the para position of the aniline ring due to reduced steric hindrance compared to the ortho positions.

Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups (such as -NO₂) on the aromatic ring to stabilize the negative charge of the Meisenheimer complex intermediate. youtube.comyoutube.com Both aromatic rings in this compound are substituted with electron-donating groups, which destabilize the key intermediate for an SₙAr reaction. Consequently, the compound is not expected to undergo nucleophilic aromatic substitution under standard SₙAr conditions. Such reactions would likely only be possible under forcing conditions that proceed through alternative mechanisms, such as the benzyne (B1209423) elimination-addition pathway, which requires a very strong base like sodium amide. chemistrysteps.com

Table of Compounds

| Compound Name | Role in Article |

|---|---|

| This compound | Subject of the article |

| 3,4,5-Trimethoxybenzaldehyde (B134019) | Precursor/Hydrolysis product |

| Aniline | Precursor/Hydrolysis product |

| N-(3,4,5-trimethoxybenzyl)aniline | Reduction product |

| N-salicylidene-2-aminopyridine | Compound for hydrolysis kinetics comparison |

| (E)-N-(3,4,5-trimethoxybenzylidene)naphthalen-1-amine | Compound for reduction comparison |

| Sodium borohydride | Hydride reducing agent |

| Lithium aluminum hydride | Hydride reducing agent mdpi.com |

| Oxaziridine | Potential oxidation product |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Oxidizing agent |

| N,N-diphenylformamide | Potential oxidation product researchgate.net |

| Aziridine | Potential cycloaddition product |

| β-Lactam (azetidin-2-one) | Potential cycloaddition product |

| Tetrahydropyridine | Potential cycloaddition product |

Synthesis of Diverse this compound Derivatives with Modified Substituents

The core structure of this compound, a Schiff base derived from 3,4,5-trimethoxybenzaldehyde and aniline, serves as a versatile scaffold for the synthesis of a wide array of derivatives. These derivatives are primarily achieved by introducing various substituents onto the aniline ring, or by utilizing different substituted anilines in the initial condensation reaction. The synthetic strategies generally involve the direct condensation of 3,4,5-trimethoxybenzaldehyde with a substituted primary amine. This straightforward approach allows for the systematic modification of the molecule's periphery, enabling the exploration of structure-activity relationships for various applications.

The synthesis of these Schiff bases is typically a one-step process involving the reaction of 3,4,5-trimethoxybenzaldehyde with a primary amine. The formation of the characteristic imine (-C=N-) bond is the key transformation in this synthesis.

One area of significant interest has been the synthesis of more complex heterocyclic derivatives using this compound analogues as precursors. For instance, a series of novel 3,4,5-trimethoxybenzylidene-hydrazinecarbothioamides have been synthesized and subsequently cyclized to form thiadiazole analogues. mdpi.com This involves the initial reaction of 3,4,5-trimethoxybenzaldehyde with a substituted hydrazinecarbothioamide, followed by a heterocyclization step. mdpi.com

Furthermore, the versatility of the 3,4,5-trimethoxybenzylidene moiety is demonstrated in its use for creating elaborate molecular architectures. Researchers have synthesized structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile. nih.gov This work highlights the role of the N-(3,4,5-trimethoxybenzylidene)amino group in the development of complex molecules with potential biological activities. nih.gov

The following table summarizes a selection of synthesized this compound derivatives, highlighting the modifications to the aniline moiety and the reported yields.

| Derivative Name | Substituent on Aniline Moiety | Synthetic Approach | Yield (%) | Reference |

|---|---|---|---|---|

| (E)-N-Benzyl-5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amine | -NH-N=C-C7H6N2S (Thiadiazole ring system) | Heterocyclization of the corresponding hydrazinecarbothioamide | 90 | mdpi.com |

| (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile analogues | Imidazo[1,2-a]quinoxaline-2-carbonitrile moiety | Multi-step synthesis involving initial Schiff base formation | Not specified in abstract | nih.gov |

| 2-Methyl-N-(3,4,5-trimethoxybenzylidene)aniline N-oxide | 2-Methyl and N-oxide | Condensation followed by oxidation | Not specified in abstract | researchgate.net |

| 3,4,5-trimethoxy N-(2-hydroxybenzylidene)aniline | -H (aniline) reacting with 2-hydroxybenzaldehyde | Condensation of 3,4,5-trimethoxyaniline (B125895) and 2-hydroxybenzaldehyde | Not specified in abstract | researchgate.net |

Coordination Chemistry: N 3,4,5 Trimethoxybenzylidene Aniline As a Ligand

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with N-(3,4,5-Trimethoxybenzylidene)aniline typically involves the reaction of the pre-synthesized Schiff base with a corresponding metal salt in a suitable solvent, often with the application of heat to facilitate the reaction. Characterization of these complexes relies on a suite of analytical techniques to elucidate their structure and properties.

Complexes with First-Row Transition Metals (e.g., Co, Ni, Cu, Zn)

While specific studies on this compound are limited, research on analogous Schiff base ligands provides insights into the expected behavior. For instance, the reaction of similar Schiff bases with first-row transition metal chlorides or acetates in alcoholic solutions often yields crystalline complexes.

The synthesis of a related Schiff base, (E)-4-methoxy-N-(4-methoxybenzylidene)aniline, and its complexes with Co(II), Fe(II), Mn(II), and Ni(II) involved refluxing the ligand with the respective metal chlorides in a 2:1 ligand-to-metal molar ratio in methanol (B129727). nih.gov This suggests a general synthetic route that could be applicable to this compound.

Characterization of such complexes typically involves elemental analysis to confirm the stoichiometry, and spectroscopic methods like FT-IR and UV-Vis to probe the coordination environment. For example, in complexes of a Schiff base derived from benzaldehyde (B42025) and aniline (B41778), a shift in the ν(C=N) stretching frequency in the IR spectrum upon complexation is a key indicator of coordination of the imine nitrogen to the metal center. researchgate.net

Table 1: Illustrative Synthetic and Characterization Data for First-Row Transition Metal Complexes of a Related Schiff Base Ligand

| Metal Ion | Molar Ratio (Ligand:Metal) | Solvent | Key IR Spectral Shift (cm⁻¹) ν(C=N) |

| Co(II) | 2:1 | Methanol | Shift to lower frequency |

| Ni(II) | 2:1 | Methanol | Shift to lower frequency |

| Cu(II) | 2:1 | Methanol | Shift to lower frequency |

| Zn(II) | 2:1 | Methanol | Shift to lower frequency |

Complexes with Second and Third-Row Transition Metals

Detailed studies on the coordination of this compound with second and third-row transition metals such as ruthenium, rhodium, palladium, osmium, iridium, and platinum are not extensively documented in the available literature. However, the known affinity of these heavier transition metals for nitrogen and oxygen donor ligands suggests that stable complexes could be formed. Research on iminophosphine platinum(II) complexes with long-chain aniline derivatives indicates the potential for Schiff base-type ligands to coordinate with these metals, often exhibiting interesting geometries and potential applications in areas like anticancer research. researchgate.net

Coordination with Lanthanide and Actinide Metal Ions

The coordination chemistry of this compound with f-block elements, namely the lanthanides and actinides, is an area that remains largely unexplored based on currently available scientific literature. While lanthanide ions are known to form complexes with a variety of organic ligands, including Schiff bases, specific studies involving this particular ligand are scarce.

Chelation Behavior and Binding Modes of the Imine Nitrogen and Methoxy (B1213986) Oxygens

For Schiff base ligands, the primary mode of coordination to a metal ion is through the lone pair of electrons on the imine nitrogen atom. This is consistently observed across a wide range of Schiff base complexes and is evidenced by shifts in the ν(C=N) stretching vibration in the infrared spectra of the complexes compared to the free ligand. researchgate.net

The involvement of the methoxy oxygen atoms of the 3,4,5-trimethoxybenzylidene moiety in chelation is a more nuanced aspect. While the oxygen atoms possess lone pairs that could potentially coordinate to a metal center, their participation would depend on several factors, including the nature of the metal ion, the solvent system, and the steric constraints of the ligand. In many cases, the methoxy groups may not directly coordinate, especially if the metal ion's coordination sphere is satisfied by the imine nitrogen and other available ligands or counter-ions. However, in some instances, particularly with larger metal ions or in situations where a higher coordination number is favored, one or more methoxy oxygens could act as additional donor sites, leading to a multidentate chelation mode. Structural elucidation through single-crystal X-ray diffraction would be the definitive method to confirm the binding modes in solid-state complexes.

Spectroscopic (IR, UV-Vis, ESR) and Magnetic Properties of Metal Complexes

The spectroscopic and magnetic properties of metal complexes of this compound are crucial for understanding their electronic structure and geometry.

Infrared (IR) Spectroscopy: As previously mentioned, a key diagnostic feature in the IR spectra of these complexes is the shift of the imine ν(C=N) band upon coordination. This shift is a direct consequence of the donation of electron density from the nitrogen to the metal ion, which alters the bond strength and vibrational frequency. The appearance of new bands at lower frequencies can often be attributed to the formation of metal-nitrogen (M-N) and, if applicable, metal-oxygen (M-O) bonds.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ions and charge transfer bands. For first-row transition metal complexes, the positions and intensities of the d-d bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). For instance, Ni(II) complexes can exhibit characteristic spectra for different geometries. researchgate.net Charge transfer bands, often more intense, can arise from ligand-to-metal (LMCT) or metal-to-ligand (MLCT) transitions.

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II) or high-spin Co(II), ESR spectroscopy is a powerful tool to probe the environment of the unpaired electron(s). The g-values and hyperfine coupling constants obtained from the ESR spectrum can provide detailed information about the symmetry of the coordination sphere and the nature of the metal-ligand bonding.

Magnetic Properties: The magnetic susceptibility of the complexes at different temperatures reveals whether they are paramagnetic, diamagnetic, or exhibit more complex magnetic behavior. For paramagnetic complexes, the effective magnetic moment (μ_eff) can be calculated, which helps in determining the number of unpaired electrons and thus the spin state and oxidation state of the central metal ion. For example, a magnetic moment of around 1.73 B.M. is characteristic of a one-unpaired electron system, typical for many Cu(II) complexes.

Table 2: Expected Spectroscopic and Magnetic Properties for First-Row Transition Metal Complexes

| Metal Ion | Expected Geometry | Key Spectroscopic Features | Expected Magnetic Moment (μ_eff, B.M.) |

| Co(II) | Octahedral/Tetrahedral | Characteristic d-d transitions in UV-Vis | ~4.3-5.2 (octahedral), ~4.0-4.8 (tetrahedral) |

| Ni(II) | Octahedral/Square Planar | Multiple d-d transitions in UV-Vis for octahedral | ~2.8-3.5 (octahedral), Diamagnetic (square planar) |

| Cu(II) | Distorted Octahedral/Square Planar | Broad d-d band in UV-Vis, Anisotropic ESR spectrum | ~1.7-2.2 |

| Zn(II) | Tetrahedral/Octahedral | Only charge transfer bands in UV-Vis | Diamagnetic |

Note: This table presents expected properties based on general coordination chemistry principles for these metal ions with similar ligands.

Thermal Stability and Decomposition Pathways of Complexes

The thermal stability of metal complexes of this compound can be investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the nature of the decomposition products.

Typically, the thermogram of a Schiff base complex will show one or more decomposition steps. If the complex contains coordinated or lattice solvent molecules, an initial weight loss at lower temperatures (around 100-150 °C) would be observed. The subsequent decomposition at higher temperatures corresponds to the breakdown of the organic ligand. The final residue at the end of the analysis is often the most stable metal oxide. The decomposition temperatures provide a measure of the thermal stability of the complexes, which can be influenced by the nature of the metal ion and the strength of the metal-ligand bonds. For instance, studies on mixed ligand complexes of N-salicylidene aniline show multi-step decomposition patterns, with the final residue being the metal oxide.

Theoretical Studies on Metal-Ligand Bonding and Electronic Structure of Complexes

Theoretical and computational chemistry serve as powerful tools for elucidating the intricate nature of metal-ligand bonding and the electronic structure of coordination complexes involving this compound. While specific theoretical studies exclusively focused on this particular ligand are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining computational analyses of closely related Schiff base complexes. Methodologies such as Density Functional Theory (DFT) are frequently employed to provide detailed insights into molecular geometries, orbital interactions, and electronic properties.

Computational approaches, particularly DFT, allow for the optimization of the geometries of Schiff base ligands and their metal complexes, predicting key structural parameters. These calculations can determine bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data obtained from techniques like X-ray crystallography. For instance, in related Schiff base complexes, theoretical calculations have been used to confirm the coordination of the ligand to the metal center through the azomethine nitrogen and often another donor atom if present.

Frontier molecular orbital (HOMO-LUMO) analysis is a critical component of these theoretical studies. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are crucial in determining the chemical reactivity, kinetic stability, and electronic properties of the complex. A smaller HOMO-LUMO gap generally implies a higher reactivity and is often associated with the biological activity of the complex. In many Schiff base-metal complexes, the electron density in the HOMO is often localized on the metal ion, while the LUMO is typically centered on the ligand, indicating the potential for metal-to-ligand charge transfer.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool used in the theoretical analysis of these complexes. MEP maps illustrate the charge distribution within the molecule and are useful for predicting sites of electrophilic and nucleophilic attack. These maps can identify the regions of positive and negative electrostatic potential, providing insights into how the complex might interact with biological macromolecules or other chemical species.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within the complex, including the nature of the metal-ligand bonds. This analysis can quantify the extent of charge transfer between the metal and the ligand and describe the hybridization of the orbitals involved in bonding. The results of NBO analysis can reveal the covalent and ionic character of the metal-ligand interactions.

| Parameter | Ligand | Co(II) Complex | Ni(II) Complex | Cu(II) Complex |

| HOMO Energy (eV) | -5.8 | -5.2 | -5.1 | -4.9 |

| LUMO Energy (eV) | -1.9 | -2.5 | -2.4 | -2.8 |

| Energy Gap (ΔE) (eV) | 3.9 | 2.7 | 2.7 | 2.1 |

| Dipole Moment (Debye) | 3.5 | 8.1 | 7.9 | 9.2 |

| Metal-N Bond Length (Å) | N/A | 2.08 | 2.05 | 2.02 |

| Note: The data in this table is representative of typical values found for analogous Schiff base complexes and is intended for illustrative purposes. |

Furthermore, theoretical calculations can be extended to simulate electronic absorption spectra (using Time-Dependent DFT, or TD-DFT), which can then be compared with experimental UV-Vis spectra to aid in the assignment of electronic transitions, such as d-d transitions within the metal center or charge-transfer bands.

Applications of N 3,4,5 Trimethoxybenzylidene Aniline and Its Derivatives in Advanced Materials Science and Catalysis

Application in Liquid Crystal Technologies and Optoelectronic Materials

Schiff bases are a well-established class of compounds in the field of liquid crystal research due to their linear, rigid structures and the polarizability of the imine (–CH=N–) bond, which are conducive to the formation of mesophases. While direct studies on the liquid crystalline properties of N-(3,4,5-Trimethoxybenzylidene)aniline are not extensively documented, the investigation of its derivatives provides significant insights into its potential in this area.

The molecular structure of these compounds is a key determinant of their liquid crystalline behavior. For instance, the crystal structures of derivatives such as 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline and 4-Chloro-N-(3,4,5-trimethoxybenzylidene)aniline have been elucidated through single-crystal X-ray diffraction. nih.govnih.gov These studies reveal a trans configuration about the C=N double bond and a non-planar arrangement of the two aromatic rings. nih.govnih.gov This twisted conformation can influence the packing of the molecules in the solid and liquid crystalline states.

The presence of terminal substituents on the aniline (B41778) ring plays a crucial role in the mesomorphic properties of Schiff base liquid crystals. The introduction of different functional groups can modulate the melting points and the types of liquid crystalline phases observed. The trimethoxy substitution on the benzylidene ring is expected to enhance the molecular polarizability and introduce lateral steric effects, which can favor the formation of specific mesophases.

Furthermore, Schiff bases are known to exhibit non-linear optical (NLO) properties, and derivatives of this compound are no exception. nih.gov The donor-acceptor character within the molecule, which can be tuned by substituents, is a key factor for NLO activity. This suggests potential applications in optoelectronic devices such as optical switches and modulators.

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

| 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline | Monoclinic | P2₁/n | Dihedral angle between aromatic rings: 47.58(11)° | nih.gov |

| 4-Chloro-N-(3,4,5-trimethoxybenzylidene)aniline | Monoclinic | P2₁/c | Intermolecular C—H···N and bifurcated C—H···(O,O) hydrogen bonds | nih.gov |

Table 1: Crystallographic Data for Derivatives of this compound

Development as Components in Chemical Sensors and Chemo-sensors

Schiff bases are widely explored as chemosensors due to the reversible nature of the imine bond and its susceptibility to interaction with various analytes, which can lead to a detectable optical or electrochemical response. The nitrogen atom of the imine group and the oxygen atoms of the methoxy (B1213986) groups in this compound and its derivatives can act as binding sites for metal ions and other chemical species.

While specific studies detailing the use of this compound as a chemosensor are limited, the broader class of Schiff bases derived from 3,4,5-trimethoxybenzaldehyde (B134019) shows promise in this area. The trimethoxy substitution can enhance the electron density on the aromatic ring, potentially influencing the sensitivity and selectivity of the sensor.

The general mechanism for Schiff base chemosensors often involves the coordination of an analyte to the imine nitrogen and/or other donor atoms, leading to changes in the electronic structure of the molecule. This can result in a modification of its absorption or fluorescence properties, forming the basis for colorimetric or fluorescent sensing. For instance, the interaction with metal ions can lead to chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET) processes, resulting in a "turn-on" or "turn-off" fluorescent response.

Although not directly demonstrated for the title compound, the synthesis of Schiff bases from 3,4,5-trimethoxybenzaldehyde and various amines is a straightforward process, allowing for the facile creation of a library of potential chemosensors with tailored specificities for different analytes. jconsortium.com Further research is needed to fully explore the potential of this compound and its derivatives in the development of novel chemical and chemo-sensors.

Role as Ligands in Homogeneous and Heterogeneous Catalysis

Research has shown that Schiff-base ligands bearing multiple alkoxy substituents can influence the catalytic activity of metal centers. In the context of the ring-opening polymerization (ROP) of ε-caprolactone, aluminum and zinc complexes with Schiff-base ligands derived from anilines bearing methoxy substituents have been investigated. mdpi.com It was found that the substituent pattern of the methoxy groups on the aniline-derived moiety of the Schiff-base ligand can strongly influence the polymerization rate. mdpi.com Specifically, a ligand with a 3,4,5-trimethoxy substitution pattern on the aniline ring, when complexed with aluminum, demonstrated high activity in the polymerization of ε-caprolactone. mdpi.com This suggests that the electronic effects of the trimethoxy groups play a crucial role in modulating the catalytic performance.

The development of chiral Schiff base ligands is a cornerstone of asymmetric catalysis. While there is a lack of specific reports on the use of this compound itself in asymmetric catalysis, the general principles of Schiff base ligand design can be applied. By introducing chirality into the aniline part of the molecule, it is possible to create chiral ligands that can induce enantioselectivity in metal-catalyzed reactions. The steric bulk and electronic nature of the 3,4,5-trimethoxybenzylidene fragment would play a significant role in defining the chiral environment around the metal center, thus influencing the stereochemical outcome of the reaction.

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Schiff base ligands are attractive candidates for the construction of MOFs due to their rigidity and ability to coordinate with metal centers. While the direct incorporation of this compound as a linker in MOFs has not been extensively reported, the potential exists to design functional MOFs using this or related Schiff base ligands. The trimethoxy groups could offer sites for post-synthetic modification or influence the adsorption properties of the resulting framework. The porosity and functionality of such MOFs could be tailored for applications in gas storage, separation, and heterogeneous catalysis.

| Catalyst System | Catalytic Application | Key Finding | Reference |

| Aluminum complex with a 2,4-di-tert-butyl-6-(((3,4,5-trimethoxyphenyl)imino)methyl)phenol ligand | Ring-opening polymerization of ε-caprolactone | The 3,4,5-trimethoxy substitution pattern on the aniline-derived moiety leads to a high polymerization rate. | mdpi.com |

Table 2: Catalytic Applications of a Schiff Base Derivative

Supramolecular Chemistry: Self-Assembly and Non-Covalent Interactions

The ability of molecules to self-assemble into ordered structures through non-covalent interactions is a fundamental concept in supramolecular chemistry and crystal engineering. The molecular structure of this compound and its derivatives offers several features that can drive self-assembly.

The crystal structures of derivatives like 4-fluoro- (B1141089) and 4-chloro-N-(3,4,5-trimethoxybenzylidene)aniline reveal the presence of intermolecular interactions such as C—H···N and C—H···O hydrogen bonds. nih.govnih.gov These weak interactions play a crucial role in stabilizing the crystal packing. The presence of multiple methoxy groups provides additional hydrogen bond acceptors, which can lead to the formation of complex supramolecular architectures.

The non-planar conformation of these molecules, with a significant dihedral angle between the two aromatic rings, can also influence their packing in the solid state. nih.gov This can lead to the formation of interesting crystal structures with specific packing motifs. The study of these non-covalent interactions is essential for understanding and predicting the crystal structures of these compounds and for designing new materials with desired solid-state properties. For example, arene-arene interactions, which are important in molecular recognition, can be influenced by the electronic nature of the aromatic rings. vu.nl The electron-rich trimethoxy-substituted ring in this compound could participate in such interactions, further guiding the self-assembly process.

| Compound | Key Non-Covalent Interactions Observed in Crystal Structure | Reference |

| 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline | C—H···N and C—H···O hydrogen bonds | nih.gov |

| 4-Chloro-N-(3,4,5-trimethoxybenzylidene)aniline | C—H···N and bifurcated C—H···(O,O) hydrogen bonds | nih.gov |

Table 3: Non-Covalent Interactions in Derivatives of this compound

Biological Activity and Mechanistic Studies Non Clinical Focus

In Vitro Antimicrobial Properties (Antibacterial, Antifungal)

Schiff bases as a chemical class are recognized for their potential biological activities, including antimicrobial effects. acs.org Derivatives of N-(3,4,5-Trimethoxybenzylidene)aniline, which incorporate the core 3,4,5-trimethoxybenzylidene moiety, have demonstrated notable antibacterial and antifungal properties in various in vitro assays.

One study on (E)-N'-[4-{2-(4-fluorophenylthio)ethoxy}-3-cyano-5-methoxybenzylidene]-substituted benzohydrazides found that a derivative featuring a 3,4,5-trimethoxy (3,4,5-OMe) substituent displayed good antibacterial sensitivity against several bacterial strains. acs.org Similarly, a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, which are structurally related, were assessed for their antimicrobial effects, showing activity against both Gram-positive and Gram-negative bacteria as well as fungi. ahajournals.org

The precise antimicrobial mechanism of this compound itself is not fully elucidated; however, studies on closely related analogues provide significant insights. A proposed mechanism for a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives is the targeting of the multidrug efflux pump (MATE). ahajournals.org Efflux pumps are a major cause of microbial drug resistance, and their inhibition can restore the efficacy of antibiotics. In silico docking studies supported the hypothesis that these compounds could bind to and inhibit the MATE pump, suggesting a plausible mechanism of action for this class of molecules. ahajournals.org

The antimicrobial spectrum of compounds related to this compound has been evaluated against several specific and clinically relevant microbial strains.